REACTION_SMILES
|
[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:1][C:2]([Cl:3])=[O:4].[CH3:6][CH:7]([NH3+:8])[CH2:9][O:10][c:11]1[c:12]([CH3:13])[cH:14][cH:15][cH:16][c:17]1[CH3:18].[Cl-:5].[Na+:26].[OH-:25].[OH2:27]>>[CH3:1][C:2](=[O:4])[NH:8][CH:7]([CH3:6])[CH2:9][O:10][c:11]1[c:12]([CH3:13])[cH:14][cH:15][cH:16][c:17]1[CH3:18]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
Cc1cccc(C)c1OCC(C)[NH3+]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)c1OCC(C)[NH3+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC(C)COc1c(C)cccc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:1][C:2]([Cl:3])=[O:4].[CH3:6][CH:7]([NH3+:8])[CH2:9][O:10][c:11]1[c:12]([CH3:13])[cH:14][cH:15][cH:16][c:17]1[CH3:18].[Cl-:5].[Na+:26].[OH-:25].[OH2:27]>>[CH3:1][C:2](=[O:4])[NH:8][CH:7]([CH3:6])[CH2:9][O:10][c:11]1[c:12]([CH3:13])[cH:14][cH:15][cH:16][c:17]1[CH3:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
Cc1cccc(C)c1OCC(C)[NH3+]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)c1OCC(C)[NH3+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC(C)COc1c(C)cccc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |